molecular formula C16H13NO B5578792 6-methyl-2-phenoxyquinoline

6-methyl-2-phenoxyquinoline

Cat. No.: B5578792
M. Wt: 235.28 g/mol
InChI Key: OVVQKALJLGIVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-phenoxyquinoline is a functionalized quinoline derivative of significant interest in organic and medicinal chemistry research. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their diverse therapeutic potential . This compound serves as a versatile synthetic intermediate or precursor for the development of novel bioactive molecules. Researchers utilize this core structure to create advanced derivatives for various pharmacological applications, as the quinoline nucleus is known to be a key pharmacophore in compounds with documented antimalarial, anticancer, and antibacterial properties . Recent scientific investigations into analogous phenylhydrazono phenoxyquinoline derivatives have demonstrated promising activity as α-amylase enzyme inhibitors, highlighting the potential of this chemical class in metabolic disorder research, such as for the development of new anti-diabetic agents . The structural features of this compound, particularly the phenoxy substituent at the 2-position and the methyl group at the 6-position, make it a valuable building block for structure-activity relationship (SAR) studies and for further functionalization through synthetic chemistry. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-phenoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-7-9-15-13(11-12)8-10-16(17-15)18-14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVQKALJLGIVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methyl 2 Phenoxyquinoline and Its Analogues

Building the Quinoline (B57606) Core: A Foundation of Synthesis

The quinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a common motif in a vast array of biologically active compounds. iipseries.orgacs.org Its synthesis has been a subject of extensive research, leading to the development of numerous named reactions and modern synthetic approaches.

Classical and Named Reactions in Quinoline Synthesis

Several venerable reactions have long served as the bedrock for quinoline synthesis, each with its own set of advantages and limitations. iipseries.org

The Friedländer synthesis , discovered by Paul Friedländer, is a prominent method that involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgjk-sci.com This condensation reaction, often catalyzed by acids like trifluoroacetic acid, toluenesulfonic acid, or Lewis acids, provides a direct route to substituted quinolines. wikipedia.org The reaction mechanism can proceed through two potential pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org While effective, classical Friedländer conditions can be harsh, often requiring high temperatures and strong acids or bases. thieme-connect.com Modern variations have explored milder catalysts, such as gold(III) compounds and even electrochemical methods, to improve the reaction's efficiency and environmental footprint. thieme-connect.comrsc.org

The Skraup synthesis and the closely related Doebner-von Miller reaction are also cornerstone methods for quinoline construction. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.org The Doebner-von Miller reaction is more versatile, utilizing α,β-unsaturated carbonyl compounds which can be generated in situ from aldehydes or ketones. wikipedia.org This reaction is catalyzed by strong acids and allows for the synthesis of a wider range of substituted quinolines. iipseries.orgwikipedia.org Both reactions are thought to proceed through a 1,4-addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org However, the exact mechanism, particularly for the Doebner-von Miller synthesis, has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org

Other notable named reactions for quinoline synthesis include the Combes, Pfitzinger, and Conrad-Limpach syntheses, each offering unique strategies for accessing different substitution patterns on the quinoline ring. iipseries.orglookchem.com

Table 1: Overview of Classical Quinoline Syntheses

Reaction NameReactantsKey Features
Friedländer Synthesis 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl compoundForms the quinoline ring in a single cyclocondensation step. wikipedia.orgjk-sci.com
Skraup Synthesis Aromatic amine + Glycerol + Sulfuric acid + Oxidizing agentA classic method, though often harsh, for synthesizing quinoline itself. iipseries.org
Doebner-von Miller Reaction Aromatic amine + α,β-Unsaturated carbonyl compoundAllows for greater substituent diversity on the quinoline ring. wikipedia.orgacs.org
Combes Synthesis Aniline + β-DiketoneLeads to 2,4-disubstituted quinolines. iipseries.org
Pfitzinger Reaction Isatin + Carbonyl compoundProduces quinoline-4-carboxylic acids. iipseries.org

Multicomponent Reaction Approaches

In recent years, multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient construction of complex molecules like quinolines. researchgate.netrsc.org MCRs offer significant advantages, including atom economy, step economy, and the ability to generate molecular diversity in a single synthetic operation. researchgate.netrsc.org

One of the most utilized MCRs for quinoline synthesis is the Povarov reaction , which typically involves the [4+2] cycloaddition of an in situ generated imine (from an aniline and an aldehyde) with an activated alkene. researchgate.netbeilstein-journals.org This reaction provides access to tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. beilstein-journals.org Various Lewis acids and Brønsted acids can catalyze the Povarov reaction. scielo.br

Other MCRs have been developed that allow for the direct synthesis of quinolines from three or more starting materials. For instance, a one-pot, three-component reaction of anilines, aldehydes, and alkynes can yield 2,4-disubstituted quinolines. rsc.org Similarly, the reaction of anilines, benzaldehyde, and styrene (B11656) oxide in the presence of an acid catalyst can produce 2,3-diarylquinolines. researchgate.net These methods often proceed under metal-free conditions and utilize air as the oxidant, making them attractive from an environmental perspective. researchgate.net

Synthesis of 2-Phenoxyquinoline (B15472163) Scaffolds

Once the quinoline core is established, the next critical step in the synthesis of 6-methyl-2-phenoxyquinoline is the introduction of the phenoxy group at the C-2 position. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution from Halogenated Quinoline Precursors

A common and effective strategy for introducing a phenoxy group onto the quinoline ring involves the nucleophilic aromatic substitution (SNAr) of a halogenated quinoline, most frequently a 2-chloroquinoline (B121035). nih.govnih.gov This reaction proceeds by the attack of a phenoxide nucleophile on the electron-deficient C-2 position of the quinoline ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the halogen leaving group. science.gov

The 2-chloroquinoline precursor can be synthesized from the corresponding 2-quinolone by treatment with a chlorinating agent like phosphorus oxychloride. tdcommons.org The subsequent reaction with a phenol (B47542) in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like DMF or DMSO, affords the desired 2-phenoxyquinoline. nih.govmdpi.com The reaction conditions, including the choice of base and solvent, can influence the yield and regioselectivity, as the formation of the isomeric 4-phenoxyquinoline can sometimes be a competing side reaction. nih.gov

Introduction of the Phenoxy Moiety via Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of the C-O bond between the quinoline and phenyl rings. soton.ac.uk The Buchwald-Hartwig amination, for instance, can be adapted for C-O bond formation. More directly, the Chan-Lam coupling reaction provides a route to aryloxyquinolines from quinolinols and boronic acids using a copper catalyst. mdpi.com

Another approach involves the direct C-H phenoxylation of quinoline N-oxides. researchgate.net This method avoids the pre-functionalization of the quinoline ring with a halogen. In the presence of a suitable catalyst and an oxidizing agent, a phenol can directly couple with the C-2 position of the quinoline N-oxide. researchgate.net

Regioselective Methylation at the C-6 Position of the Quinoline Ring

The final step in the synthesis of this compound is the introduction of the methyl group at the C-6 position. The timing of this step can vary; the methylation can be performed on the initial aniline starting material before quinoline ring formation, or it can be carried out on a pre-formed quinoline scaffold.

If starting with a substituted aniline, such as p-toluidine, the methyl group will be incorporated into the 6-position of the resulting quinoline ring through many of the classical synthesis methods like the Doebner-von Miller or Skraup reactions. iipseries.orgwikipedia.org

Alternatively, direct C-H methylation of the quinoline ring is a more modern approach. Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds. rsc.org For instance, rhodium-catalyzed C-H methylation has been reported for the functionalization of quinoline derivatives. rsc.org The directing group on the quinoline ring can influence the site of methylation. For example, quinoline N-oxides have been shown to undergo regioselective C-8 methylation. rsc.org Achieving selective C-6 methylation would likely require a specific directing group or a catalyst system that favors that position.

In some synthetic routes, a functional group at the C-6 position, such as a bromine atom, can be introduced and then converted to a methyl group via a cross-coupling reaction, for example, a Suzuki coupling with a methylboronic acid derivative. mdpi.com

Synthetic Routes Utilizing Quinoline N-Oxide Intermediates

A highly effective and common strategy for the synthesis of 2-phenoxyquinolines involves the activation of the C2 position of the quinoline ring through the formation of a quinoline N-oxide. This intermediate enhances the electrophilicity of the C2 position, facilitating nucleophilic substitution with phenoxides.

A direct and efficient synthesis of this compound has been reported utilizing 6-methylquinoline (B44275) N-oxide as the starting material. rsc.org This transformation is typically achieved by reacting the N-oxide with a phenoxylating agent. A general procedure involves the activation of the N-oxide, often with an agent like triflic anhydride (B1165640) (Tf₂O), followed by the introduction of phenol. This method provides a high yield of the desired product. rsc.org

The reaction proceeds via the formation of an activated N-acyloxy or N-sulfonyloxy quinolinium salt, which is then readily displaced by the phenoxide nucleophile at the C2 position. The final step involves the departure of the activating group and regeneration of the aromatic quinoline system. This methodology has been successfully applied to a range of substituted quinoline N-oxides, demonstrating its versatility.

Table 1: Synthesis of this compound via Quinoline N-Oxide

Starting MaterialReagentsProductYield (%)Reference
6-Methylquinoline N-oxidePhenol, Activating Agent (e.g., Tf₂O)This compound82 rsc.org

This approach is not limited to phenol itself. A variety of substituted phenols can be employed to generate a library of 2-phenoxyquinoline analogues. For instance, the synthesis of 2-[(2-fluorophenoxy)methyl]quinoline (B8343151) has been achieved by reacting 2-(chloromethyl)quinoline (B1294453) hydrochloride with 2-fluorophenol (B130384) in the presence of potassium hydroxide. prepchem.com Although this example involves a methylene (B1212753) spacer, the underlying principle of nucleophilic substitution at a position activated relative to the quinoline core is similar.

Furthermore, the versatility of the quinoline N-oxide strategy is highlighted by its application in the synthesis of other C2-substituted quinolines, which are structural analogues. For example, C2-amination of quinoline N-oxides provides a pathway to 2-aminoquinolines. rsc.org

Exploration of Other Methylation Strategies

While the predominant synthetic routes to this compound start with a pre-methylated quinoline precursor, alternative strategies could theoretically involve the methylation of a 2-phenoxyquinoline scaffold. General organic methylation methods are well-established and typically involve electrophilic methylating agents such as methyl iodide or dimethyl sulfate. nih.gov However, the direct methylation of the electron-rich quinoline and phenoxy rings of 2-phenoxyquinoline would likely suffer from poor regioselectivity, leading to a mixture of products methylated at various positions on both aromatic systems.

A more controlled approach would necessitate the introduction of the methyl group at an earlier stage of the synthesis. For example, the classic Friedländer annulation, a cornerstone of quinoline synthesis, could be employed. This would involve the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize this compound via this route, one could envision starting with 2-amino-5-methylbenzaldehyde (B1611670) or a related ketone and reacting it with a β-keto ester or ketone bearing a phenoxy group.

Multi-component reactions also offer a powerful tool for the one-pot synthesis of highly substituted quinolines. For instance, a three-component reaction of an aniline (like p-toluidine), an aldehyde, and an alkyne, catalyzed by a transition metal, can lead to the formation of substituted quinolines. nih.gov Adapting such a method to incorporate a phenoxy substituent could provide a convergent route to the target molecule.

Green Chemistry and Sustainable Protocols in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. While specific green protocols for this compound are not extensively documented, general sustainable methods for quinoline synthesis can be adapted.

One promising area is the use of heterogeneous catalysts, which can be easily recovered and reused. For example, the synthesis of 2-methyl-6-nitroquinoline (B57331) has been shown to be enhanced by the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂). nih.gov This nanocatalyst was found to improve reaction yield and reduce reaction times in a cyclization reaction, likely by stabilizing unstable intermediates on its acidic surface. nih.gov Such a catalyst could potentially be applied to a Friedländer-type synthesis of this compound.

Microwave-assisted organic synthesis is another key green chemistry technique. It often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. The synthesis of 2-arylvinylquinolines has been efficiently achieved using zinc chloride as a catalyst under microwave irradiation in N,N-dimethylformamide (DMF). nih.gov This indicates that cyclization and functionalization reactions on the quinoline core can be accelerated using this technology.

Solvent-free reactions or the use of more environmentally benign solvents like water or ethanol (B145695) are also central to green synthesis. Iodine-catalyzed reactions in ethanol have been used for the synthesis of complex quinoline derivatives, offering an eco-friendly route with mild conditions and easy work-up. researchgate.net

Table 2: Examples of Green Chemistry Approaches in Quinoline Synthesis

Green Chemistry PrincipleExample ApplicationPotential Relevance to this compoundReference
NanocatalysisFe₃O₄@SiO₂ for 2-methyl-6-nitroquinoline synthesisUse in Friedländer annulation or similar cyclizations nih.gov
Microwave IrradiationSynthesis of 2-arylvinylquinolinesAcceleration of N-oxide activation or phenoxylation nih.gov
Greener SolventsIodine-catalyzed reactions in ethanolDevelopment of a one-pot synthesis in a benign solvent researchgate.net

By integrating these green chemistry principles into the synthetic design, future syntheses of this compound and its analogues can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization of 6 Methyl 2 Phenoxyquinoline

Functional Group Transformations on the Phenoxy Moiety

The phenoxy group at the C-2 position of the 6-methyl-2-phenoxyquinoline is a relatively stable moiety. Functional group transformations directly on this part of the molecule are not extensively reported in the literature for this specific compound. However, based on the general reactivity of phenoxy derivatives, several transformations can be postulated. Electrophilic aromatic substitution, such as nitration or halogenation, on the phenoxy ring would likely require forcing conditions and could lead to a mixture of ortho and para substituted products, with the para position being sterically more accessible. Cleavage of the ether linkage to yield 2-hydroxy-6-methylquinoline is also a possibility, though it would necessitate harsh reagents like strong acids (e.g., HBr or HI) or potent nucleophiles.

Electrophilic and Nucleophilic Reactions on the Quinoline (B57606) Nucleus

The quinoline ring system itself offers multiple sites for both electrophilic and nucleophilic attack. The presence of the electron-donating methyl group at C-6 and the phenoxy group at C-2 influences the regioselectivity of these reactions.

Introduction and Modification of Carbaldehyde Groups (e.g., at C-3)

A key transformation for the further derivatization of this compound is the introduction of a carbaldehyde group, typically at the C-3 position. This is often achieved through a synthetic precursor, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043). The synthesis of this precursor is accomplished via the Vilsmeier-Haack reaction, which involves the formylation of an appropriate acetanilide. nih.govijsr.netchemijournal.comnih.govrsc.org In this case, N-(4-tolyl)acetamide serves as the starting material. The reaction with the Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) leads to the formation of the desired 2-chloro-6-methylquinoline-3-carbaldehyde. nih.gov

The crucial step to obtain this compound-3-carbaldehyde is the nucleophilic aromatic substitution of the chloro group at the C-2 position with a phenoxide ion. This reaction capitalizes on the electron-deficient nature of the C-2 position in the quinoline ring, which is activated for nucleophilic attack.

Table 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
Starting MaterialReagentsProductReaction TypeReference
N-(4-tolyl)acetamidePOCl3, DMF2-Chloro-6-methylquinoline-3-carbaldehydeVilsmeier-Haack reaction nih.gov

Formation of Schiff Bases and Hydrazone Derivatives

The carbaldehyde group at the C-3 position of this compound is a versatile handle for a variety of condensation reactions. The reaction with primary amines leads to the formation of Schiff bases (imines), while reaction with hydrazines yields hydrazones. doaj.orgnih.govnih.govijacskros.comekb.eg These reactions typically proceed under mild conditions, often with acid or base catalysis, and provide a straightforward method for introducing diverse structural motifs.

A series of 2-chloro-6-methylquinoline (B1583817) hydrazones have been synthesized by condensing 2-chloro-3-formyl-6-methylquinoline with various substituted acyl hydrazines, semicarbazide, and thiosemicarbazide (B42300) in absolute alcohol. doaj.org The resulting hydrazone derivatives are stable compounds and have been characterized by spectral data and elemental analysis. doaj.org It is anticipated that this compound-3-carbaldehyde would undergo similar reactions to afford the corresponding Schiff bases and hydrazones.

Table 2: Representative Condensation Reactions of 2-Chloro-6-methylquinoline-3-carbaldehyde
ReactantProduct TypeReaction ConditionsReference
Substituted acyl hydrazinesHydrazonesAbsolute alcohol doaj.org
SemicarbazideSemicarbazoneAbsolute alcohol doaj.org
ThiosemicarbazideThiosemicarbazoneAbsolute alcohol doaj.org
Substituted anilinesSchiff bases (Imines)Acetone nih.gov
Phenylhydrazine (B124118)PhenylhydrazoneMethanol nih.gov

Cyclization Reactions Involving the Quinoline System

The Schiff bases and hydrazones derived from this compound-3-carbaldehyde can serve as precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. For instance, the condensation of 2-chloro-6-methylquinoline-3-carbaldehyde with acetophenones can yield unsaturated ketones, which upon reaction with hydrazinecarbothioamide, lead to the formation of quinolinyl-pyrazole-1-carbothioamides. These intermediates can be further cyclized to afford more complex heterocyclic structures. nih.gov

Another example involves the condensation of 2-chloroquinoline-3-carbaldehydes with phenylhydrazine to form the corresponding Schiff base, which can then undergo intramolecular cyclization upon heating in a high-boiling solvent like nitrobenzene (B124822) to yield pyrazolo[3,4-b]quinolines. nih.gov

Synthesis of Complex Hybrid Structures Bearing this compound

The derivatized this compound scaffold can be incorporated into more complex molecular architectures, leading to hybrid structures with potentially enhanced properties.

Imidazole-Appended Derivatives

A significant class of hybrid structures are those containing an imidazole (B134444) ring fused to the quinoline core, specifically imidazo[4,5-c]quinolines. The synthesis of such compounds often starts from a suitably substituted quinoline precursor. For the synthesis of an imidazole-appended this compound, a plausible route would involve the conversion of this compound to a 3,4-diaminoquinoline derivative. This diamine can then be cyclized with an appropriate one-carbon source, such as an orthoester or an aldehyde, to form the imidazole ring.

While a direct synthesis from this compound is not explicitly detailed in the available literature, the general synthetic strategies for imidazo[4,5-c]quinolines provide a clear blueprint. For example, the synthesis of related imidazo[4,5-c]cinnolines involves the Hofmann degradation of a 4-aminocinnoline-3-carboxamide (B1596795) to a 3,4-diaminocinnoline, which is then cyclized. ekb.eg A similar approach, starting from a 4-amino-6-methyl-2-phenoxyquinoline-3-carboxamide, could potentially yield the desired imidazo[4,5-c]quinoline.

Pyrazole (B372694) and Thiazolidinone Analogues

The synthesis of hybrid molecules incorporating a quinoline nucleus with other heterocyclic systems, such as pyrazole and thiazolidinone, has been a strategy to develop novel compounds with enhanced pharmacological profiles. While direct derivatization of this compound into pyrazole and thiazolidinone analogues is not extensively documented, plausible synthetic routes can be inferred from the known reactivity of quinoline derivatives.

Pyrazole Analogues: The construction of pyrazole-quinoline hybrids often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com A feasible approach to synthesize a pyrazole analogue of this compound would involve the initial functionalization of the quinoline core to introduce a 1,3-dicarbonyl moiety. For instance, Claisen condensation of a suitable acetyl-substituted this compound with an appropriate ester could yield the necessary precursor. Subsequent reaction with hydrazine or a substituted hydrazine would then lead to the formation of the pyrazole ring.

Another established method for pyrazole synthesis is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. Therefore, a this compound derivative bearing a chalcone-like functionality could serve as a key intermediate. This intermediate could potentially be synthesized via an aldol (B89426) condensation between an acetyl-substituted this compound and an aromatic aldehyde. The resulting chalcone (B49325) could then be cyclized with a hydrazine to afford the desired pyrazole-quinoline hybrid. The general scheme for such transformations is depicted in the table below.

Plausible Synthetic Routes to Pyrazole-Quinoline Hybrids

Step Reaction Reactants Product
1 Friedel-Crafts Acylation This compound, Acetyl chloride Acetyl-6-methyl-2-phenoxyquinoline
2 Aldol Condensation Acetyl-6-methyl-2-phenoxyquinoline, Aromatic aldehyde Chalcone derivative
3 Cyclization Chalcone derivative, Hydrazine Pyrazole-quinoline hybrid

Thiazolidinone Analogues: The synthesis of thiazolidinone-containing compounds frequently proceeds through the cyclocondensation of an imine (Schiff base) with a compound containing a thiol group, such as thioglycolic acid. nih.gov To prepare a thiazolidinone analogue of this compound, a Schiff base intermediate derived from this quinoline is required. This can be achieved by first introducing a formyl group onto the quinoline ring, for instance, through a Vilsmeier-Haack reaction on an activated position of the this compound scaffold. The resulting aldehyde can then be condensed with a primary amine to form the corresponding imine. Subsequent reaction of this imine with thioglycolic acid would yield the desired 4-thiazolidinone (B1220212) ring fused or linked to the quinoline core. scholarsresearchlibrary.com

Plausible Synthetic Routes to Thiazolidinone-Quinoline Hybrids

Step Reaction Reactants Product
1 Vilsmeier-Haack Reaction This compound Formyl-6-methyl-2-phenoxyquinoline
2 Imine Formation Formyl-6-methyl-2-phenoxyquinoline, Primary amine Schiff base derivative
3 Cyclocondensation Schiff base derivative, Thioglycolic acid Thiazolidinone-quinoline hybrid

Other Heterocyclic Incorporations

Beyond pyrazoles and thiazolidinones, the this compound scaffold can be elaborated to include a variety of other heterocyclic systems. These modifications are often pursued to explore new chemical space and to modulate the physicochemical and biological properties of the parent molecule. For example, the synthesis of quinoline-pyridine hybrids has been achieved through multicomponent reactions, showcasing a convergent approach to complex molecular architectures. nih.gov

Furthermore, the introduction of functionalities such as amino or hydroxyl groups on the quinoline ring can serve as handles for the construction of fused heterocyclic systems. For instance, an amino-substituted this compound could be a precursor for the synthesis of quinolino-imidazoles or quinolino-triazoles. Similarly, a hydroxy-substituted derivative could be utilized in reactions leading to the formation of fused oxazine (B8389632) or furan (B31954) rings.

Transition Metal-Catalyzed Reactions and Cross-Couplings of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of aromatic and heteroaromatic compounds, including quinolines. acs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound derivatives, several types of cross-coupling reactions could be envisioned, depending on the nature of the pre-functionalization of the quinoline ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a widely used method for the formation of biaryl linkages. wikipedia.orglibretexts.org A halogenated derivative of this compound, for example, at a position amenable to substitution, could be coupled with a variety of aryl or heteroaryl boronic acids or esters. This would lead to the synthesis of a library of arylated this compound analogues. The general catalytic cycle for a Suzuki-Miyaura coupling is outlined below.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Step Process Description
1 Oxidative Addition The Pd(0) catalyst oxidatively adds to the halo-quinoline, forming a Pd(II) complex.
2 Transmetalation The organoboron reagent transfers its organic group to the palladium center, displacing the halide.
3 Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgyoutube.com A halo-substituted this compound could be subjected to Heck coupling conditions with various alkenes to introduce vinyl groups onto the quinoline scaffold. These vinylated derivatives can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would be particularly useful for synthesizing amino-derivatives of this compound. A halogenated this compound could be coupled with a wide range of primary or secondary amines, including heterocyclic amines, to generate a diverse set of amino-quinoline compounds. researchgate.net This methodology offers a direct route to compounds that might otherwise be difficult to access.

C-H Activation: More recent developments in transition metal catalysis have focused on the direct functionalization of C-H bonds, which circumvents the need for pre-functionalization of the substrate. rsc.orgnih.govsemanticscholar.org The methyl group at the 6-position of the quinoline ring could potentially be a site for C(sp³)–H activation, leading to its alkylation or arylation. mdpi.com Similarly, certain C(sp²)–H bonds on the quinoline or phenoxy rings might be susceptible to direct functionalization under appropriate catalytic conditions, offering a more atom-economical approach to derivatization.

Spectroscopic and Advanced Analytical Characterization of 6 Methyl 2 Phenoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules in solution.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. In the ¹H NMR spectrum of 6-methyl-2-phenoxyquinoline, recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, the chemical shifts (δ) are reported in parts per million (ppm).

The spectrum displays a series of signals corresponding to the distinct protons in the molecule. The aromatic protons of the quinoline (B57606) and phenoxy groups resonate in the downfield region, typically between δ 7.0 and 8.1 ppm. Specifically, a doublet observed at δ 8.03 ppm with a coupling constant (J) of 8.4 Hz is assigned to one of the protons on the quinoline ring. rsc.org The methyl group protons (CH₃) appear as a singlet in the upfield region, a characteristic feature for such groups.

A detailed assignment of the proton signals is crucial for confirming the substitution pattern. The integration of the peak areas in the ¹H NMR spectrum provides the relative ratio of the number of protons corresponding to each signal, further validating the structure. pressbooks.pub

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.03d8.4Quinoline H
7.93d9.0Quinoline H
7.57sQuinoline H
7.48dd9.0, 2.4Quinoline H
7.43-7.38mPhenoxy H
7.23-7.19mPhenoxy H
7.15d9.0Quinoline H
2.48s-CH₃

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. quality-assistance.combioanalysis-zone.com Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. wikipedia.org

In a typical HRMS-ESI experiment, the calculated mass for the protonated molecule [M+H]⁺ of this compound (C₁₆H₁₃NO) is compared to the experimentally found mass. The high accuracy of HRMS allows for the confident determination of the molecular formula, a critical piece of data for structure confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing complex mixtures and for confirming the purity of a synthesized compound. wikipedia.orgbevital.no An LC-MS system can separate this compound from any starting materials, byproducts, or impurities before it enters the mass spectrometer for detection. nih.govnih.gov This ensures that the resulting mass spectrum corresponds to the pure compound of interest.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. s-a-s.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. pressbooks.publibretexts.org

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The spectrum will show absorptions in the aromatic C-H stretching region (typically above 3000 cm⁻¹) and the C=C and C=N stretching vibrations of the quinoline ring system (in the 1600-1450 cm⁻¹ region). libretexts.org A significant band corresponding to the C-O-C stretching of the phenoxy ether linkage is also expected, typically in the 1250-1000 cm⁻¹ range. The presence of the methyl group will be indicated by C-H stretching and bending vibrations. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3010C-H stretchAromatic
2960-2850C-H stretch-CH₃
1620-1580C=N stretchQuinoline
1500-1400C=C stretchAromatic Ring
1240-1200C-O stretchAryl Ether

Note: The wavenumbers are approximate and can vary based on the specific molecular environment and the phase of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. msu.edumdpi.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. upi.edu The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.org

In organic molecules, the most common electronic transitions are σ → σ, n → σ, π → π, and n → π. msu.eduwvu.edu For aromatic and conjugated systems like this compound, the most relevant transitions occur in the 200-800 nm range and are typically the lower energy π → π* and n → π* transitions. wvu.edu The quinoline ring system, being a conjugated aromatic system, exhibits strong UV absorption. libretexts.org The electronic spectrum is influenced by the presence of substituents on the quinoline core and the phenoxy group. libretexts.org

The electronic spectrum of quinoline itself shows distinct absorption bands corresponding to π → π* transitions. libretexts.org The introduction of a methyl group (-CH₃) and a phenoxy group (-O-Ph) at the 6- and 2-positions, respectively, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). msu.edu The phenoxy group, with its oxygen atom's non-bonding electrons and the phenyl ring's π-system, extends the conjugation of the quinoline core, which typically results in a bathochromic shift. msu.edu The solvent in which the spectrum is recorded can also influence the λmax values due to differential stabilization of the ground and excited states. libretexts.org

For quinoline derivatives, absorption bands are generally observed that can be attributed to these electronic transitions. wvu.edu For instance, a novel quinoline derivative was reported to have a maximum absorption peak at 314 nm. tutoroot.com The π → π* transitions in such conjugated systems are usually intense, while n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are typically weaker. wvu.edu

Transition TypeTypical Wavelength Range (nm) for Aromatic SystemsAssociated Structural Features in this compoundExpected Intensity
π → π 200 - 400Quinoline and Phenyl π-electron systemsHigh (ε > 10,000)
n → π 250 - 400Non-bonding electrons on quinoline Nitrogen and ether OxygenLow (ε < 2,000)

This table presents expected transitions based on the general principles of UV-Vis spectroscopy for aromatic and heterocyclic compounds.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. ksu.edu.sa

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique for analyzing the purity of a compound and monitoring the progress of chemical reactions. libretexts.org It utilizes a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated on a flat, inert substrate like glass or plastic, which serves as the stationary phase. ksu.edu.sa The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. libretexts.org

Separation is achieved based on the compound's affinity for the stationary and mobile phases. nih.gov Less polar compounds have a weaker interaction with the polar stationary phase (like silica gel) and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. researchgate.net Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. ksu.edu.sa The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and is calculated as the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. libretexts.orgresearchgate.net

For this compound, an experimental Rf value has been reported. This data is crucial for its identification and for developing separation protocols.

ParameterValue/Description
Compound This compound
Stationary Phase Silica Gel
Mobile Phase Hexane:Ethyl Acetate (30:1)
Rf Value 0.37

This data provides a benchmark for the chromatographic behavior of this compound on silica gel TLC plates.

High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for the separation, identification, and quantification of components in a mixture. butlerov.com In reversed-phase HPLC (RP-HPLC), the most common mode, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol). researchgate.netnih.gov

In RP-HPLC, retention is primarily governed by hydrophobic interactions. nih.gov More non-polar (lipophilic) compounds interact more strongly with the non-polar stationary phase and are retained longer, resulting in longer retention times (tR). researchgate.net The polarity of this compound is influenced by the large, hydrophobic quinoline and phenoxy moieties, as well as the methyl group. Therefore, it is expected to be well-retained on a C18 column.

ParameterTypical ConditionRationale for this compound
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar stationary phase will interact with the hydrophobic quinoline and phenoxy groups, allowing for good retention and separation. researchgate.netnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water, often with additives like formic acid or buffers. researchgate.netnih.govA polar mobile phase is standard for RP-HPLC. The organic modifier (acetonitrile/methanol) content is adjusted to control retention time. nih.gov
Elution Mode Isocratic or GradientGradient elution is often preferred for complex samples or method development to ensure efficient elution of all components. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns. researchgate.net
Detection UV-Vis Detector (e.g., at 254 nm or λmax)The aromatic system of the compound ensures strong UV absorbance, enabling sensitive detection. researchgate.net
Expected Retention Moderate to long retention timeDue to its significant non-polar character, the compound is expected to be well-retained. The exact retention time would depend on the specific mobile phase composition. researchgate.net

This table outlines a plausible HPLC method for the analysis of this compound based on established principles and methods for related compounds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It provides definitive information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. bohrium.com The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

The crystal structure of a molecule like this compound would reveal the planarity of the quinoline ring system and the orientation of the phenoxy group relative to it. Intermolecular interactions, such as π-π stacking and hydrogen bonding (if applicable), which govern the packing of molecules in the crystal lattice, can also be elucidated. bohrium.com

While a specific crystal structure for this compound has not been found in the searched literature, numerous substituted quinoline derivatives have been successfully characterized by X-ray diffraction. These studies confirm that the quinoline skeleton is generally planar, though slight deviations can occur depending on the substituents. For example, the crystal structure of other quinoline derivatives shows how molecules are connected through various intermolecular interactions to form complex supramolecular architectures. Based on these related structures, a hypothetical set of crystallographic data can be anticipated.

ParameterExpected Information/ValueSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell. bohrium.com
Space Group e.g., P2₁/c, P-1Defines the symmetry operations within the unit cell. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ) Angstroms (Å) and degrees (°)Defines the size and shape of the repeating unit in the crystal lattice. mdpi.com
Bond Lengths e.g., C-C, C-N, C-OProvides precise measurements of the distances between bonded atoms, confirming the molecular connectivity.
Bond Angles e.g., C-N-C, C-O-CReveals the angles between adjacent bonds, defining the local geometry of the molecule.
Torsion Angles e.g., C-C-O-CDescribes the conformation of the molecule, particularly the twist of the phenoxy group relative to the quinoline ring.
Intermolecular Interactions e.g., π-π stacking, C-H···π interactionsExplains how molecules are arranged and held together in the crystal, influencing physical properties like melting point. bohrium.com

This table summarizes the type of data obtained from an X-ray crystallographic analysis and its importance in understanding the solid-state structure of this compound.

Computational and Theoretical Investigations of 6 Methyl 2 Phenoxyquinoline

Quantum Chemical Studies

Quantum chemical studies, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. researchgate.net For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. ijcce.ac.irresearchgate.net The introduction of a methyl group at the 6-position and a phenoxy group at the 2-position of the quinoline ring influences the charge distribution and, consequently, the structural parameters of the molecule. researchgate.net DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles in the ground state of 6-methyl-2-phenoxyquinoline.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra (UV-Vis). ijcce.ac.irscielo.br By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) of the molecule. These theoretical spectra can then be compared with experimental data to validate the computational method and assign the electronic transitions, typically arising from π→π* and n→π* transitions within the aromatic system. scielo.br

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. ijcce.ac.ir

Table 1: Representative Frontier Molecular Orbital Energies for Phenoxyquinoline Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenylhydrazono Phenoxyquinoline 1-6.01-2.533.48
Phenylhydrazono Phenoxyquinoline 2-6.23-2.893.34
Phenylhydrazono Phenoxyquinoline 3-5.99-2.483.51

Note: Data is illustrative and based on findings for related phenoxyquinoline derivatives. Values are typically calculated using DFT at the B3LYP/6-31G level. Source: Adapted from studies on phenylhydrazono phenoxyquinolones. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution across a molecule. uni-muenchen.de The MESP map is generated by calculating the electrostatic potential at the molecule's electron density surface. wolfram.com Different potential values are represented by colors: red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green indicates neutral regions. uni-muenchen.dewolfram.com

For this compound, the MESP map would highlight the nitrogen atom of the quinoline ring and the oxygen atom of the phenoxy group as the most electron-rich (red) areas. These sites are the primary locations for hydrogen bonding and electrophilic attack. The hydrogen atoms of the aromatic rings would appear as regions of positive potential (blue), making them susceptible to nucleophilic interactions. MESP analysis is crucial for predicting how the molecule will interact with other molecules, including biological receptors. dntb.gov.ua

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netpku.edu.cn These descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. It represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijcce.ac.ir

Chemical Softness (S): 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω): χ² / (2η). This index quantifies the electrophilic character of a molecule.

These descriptors are calculated for phenoxyquinoline derivatives to compare their reactivity profiles. acs.org A higher electrophilicity index indicates a greater capacity to act as an electrophile in a reaction.

Table 2: Calculated Global Reactivity Descriptors for a Representative Phenoxyquinoline Derivative

ParameterValue (eV)
Ionization Potential (I)6.01
Electron Affinity (A)2.53
Electronegativity (χ)4.27
Chemical Hardness (η)1.74
Chemical Softness (S)0.287
Electrophilicity Index (ω)5.24

Note: Data is illustrative and based on findings for related phenoxyquinoline derivatives. Source: Adapted from studies on phenylhydrazono phenoxyquinolones. acs.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, docking studies are performed to explore its potential as an inhibitor of various enzymes or as a ligand for specific receptors. Recent research has focused on docking phenoxyquinoline derivatives against targets like α-amylase for diabetes acs.orgnih.gov and the main protease (Mpro) of SARS-CoV-2 for antiviral applications. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower docking score generally indicates a more favorable binding interaction. These studies reveal the specific interactions, such as:

Hydrogen Bonds: Formed between the electronegative nitrogen or oxygen atoms of the quinoline and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: Occur between the aromatic rings of the quinoline and nonpolar amino acid residues.

Pi-Pi Stacking: An interaction between the aromatic rings of the ligand and aromatic residues like histidine (HIS), tyrosine (TYR), or phenylalanine (PHE).

Docking studies on related compounds have shown that phenoxyquinoline derivatives can form stable hydrogen bonds with key catalytic residues, such as HIS41 and GLU166 in the SARS-CoV-2 main protease, suggesting a potential mechanism of inhibition. nih.gov

Table 3: Examples of Protein Targets for Phenoxyquinoline Derivatives in Docking Studies

Protein TargetPDB IDDisease AreaExample Binding Affinity (kcal/mol)
α-Amylase6OCNDiabetes-9.5 to -10.5
SARS-CoV-2 Main Protease (Mpro)6LU7Viral Infection-7.0 to -10.6
PPAR-γ4PRGDiabetes/Inflammation~ -11.1

Note: Data is illustrative and based on findings for related phenoxyquinoline derivatives. Binding affinities are highly dependent on the specific derivative and docking software used. Sources: acs.orgnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. mdpi.com

For a complex of this compound and a target protein, an MD simulation would typically run for hundreds of nanoseconds. nih.gov Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess conformational stability. A low and stable RMSD value (e.g., below 0.3 nm) indicates that the complex has reached equilibrium and the ligand's binding pose is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, confirming the persistence of key interactions identified in docking.

MD simulations on related phenoxyquinoline-protein complexes have confirmed that the ligands remain stably bound in the active site throughout the simulation, validating the results obtained from molecular docking. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. iupac.orglkouniv.ac.in This computational method aims to predict the activity of new or untested compounds based on their molecular features, guiding the rational design of molecules with improved therapeutic properties. lkouniv.ac.inlew.ro The underlying principle is that variations in the structural or physicochemical properties of compounds within a series will lead to predictable changes in their biological effects. mst.dk

While specific QSAR models exclusively developed for this compound are not prominent in the reviewed literature, extensive structure-activity relationship (SAR) studies have been conducted on related phenoxyquinoline and quinoline derivatives. These studies provide valuable insights into how modifications to the quinoline scaffold influence biological activity, particularly in the context of anticancer research. nih.gov

For instance, research on 6,7-disubstituted-4-phenoxyquinoline derivatives has shown that regulating the electron density on associated pyridine (B92270) or pyrimidine (B1678525) rings is a critical factor for improving antitumor activity. nih.gov In another study focusing on quinolinone-based thiosemicarbazones, it was observed that substitutions on the quinoline ring significantly impacted antimycobacterial activity. The addition of electron-withdrawing groups like chlorine (Cl) and bromine (Br) increased biological activity, whereas electron-donating methyl groups at certain positions led to a slight decrease. nih.gov These findings suggest that properties such as molecular volume and electronegativity play a pivotal role in the anti-TB activity of these quinoline derivatives. researchgate.net

These examples highlight the core of QSAR/SAR studies: identifying key molecular descriptors that govern biological function. Although a direct QSAR equation for this compound is not provided, the principles from related compounds suggest that its activity would be sensitive to modifications on both the quinoline and phenoxy rings.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Related Quinoline Derivatives

Compound ClassStructural ModificationImpact on Biological ActivityReference
6,7-disubstituted-4-phenoxyquinoline derivativesRegulation of electron density on pyridine/pyrimidine scaffoldKey factor in improving antitumor activity nih.gov
Quinolinone-thiosemicarbazonesSubstitution with electron-withdrawing groups (Cl, Br)Increased antimycobacterial activity nih.gov
Quinolinone-thiosemicarbazonesSubstitution with electron-donating methyl groupsSlightly decreased antimycobacterial activity nih.gov

In Silico Predictions of Molecular Properties and Drug-Likeness (e.g., ADMET Profiling)

In silico analysis is a crucial step in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties and its potential as a viable drug candidate. nih.gov This is often achieved through the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles and assessing "drug-likeness" based on established criteria like Lipinski's Rule of Five. mdpi.comscbdd.com

Specific, comprehensive ADMET profiling for this compound is not detailed in the available research. However, studies on closely related derivatives, such as phenylhydrazono phenoxyquinolines, provide a clear example of how such computational predictions are applied to this class of compounds. nih.govacs.org These analyses are vital for filtering out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govresearchgate.net

For a series of phenylhydrazono phenoxyquinoline derivatives, researchers conducted in silico ADMET and drug-likeness predictions. nih.gov The drug-likeness was evaluated using parameters such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov The results indicated that many of the derivatives possessed favorable drug-like characteristics. nih.gov Furthermore, the ADMET profiling predicted high intestinal absorption rates for all tested compounds, a desirable feature for orally administered drugs. nih.govacs.org While most compounds in that study showed potential AMES toxicity, a mutagenicity concern, some derivatives were predicted to be non-toxic, highlighting the importance of specific structural features. researchgate.net

The molecular weight of the parent compound, this compound, is 235.28 g/mol , which comfortably adheres to Lipinski's guideline of being under 500 Da. mdpi.combldpharm.com This foundational property suggests a good starting point for drug-likeness.

Table 2: Example of Predicted Physicochemical and Drug-Likeness Properties for Phenylhydrazono Phenoxyquinoline Derivatives

This table presents data for related derivatives as an illustration of typical in silico analysis for this compound family.

ParameterGuidelineFinding for DerivativesReference
Molecular Weight (MW)< 500 DaAll compounds passed mdpi.comnih.gov
LogP (Lipophilicity)< 5All compounds passed mdpi.comnih.gov
Hydrogen Bond Donors< 5All compounds passed mdpi.comnih.gov
Hydrogen Bond Acceptors< 10All compounds passed mdpi.comnih.gov
Lipinski's Rule of FiveNo more than one violationAll compounds passed mdpi.comnih.gov

Table 3: Example of Predicted ADMET Properties for Phenylhydrazono Phenoxyquinoline Derivatives

This table presents data for related derivatives as an illustration of typical in silico analysis for this compound family.

ADMET ParameterPrediction for DerivativesReference
Intestinal AbsorptionHigh rates of absorption predicted for all compounds nih.gov
AMES ToxicityMost tested compounds predicted as toxic; some exceptions noted researchgate.net
Blood-Brain Barrier (BBB) PermeantAll compounds predicted to be BBB permeant nih.gov
CYP2D6 InhibitorAll compounds predicted to be inhibitors nih.gov
hERG I InhibitorAll compounds predicted to be inhibitors nih.gov

Biological Activities and Mechanistic Studies of 6 Methyl 2 Phenoxyquinoline Derivatives in Vitro Investigations

Enzyme Inhibitory Activities

Derivatives of the phenoxyquinoline scaffold have been investigated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase, which are significant targets in the management of type 2 diabetes. mdpi.combrieflands.com The inhibition of these enzymes can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. mdpi.combohrium.com

In a study focused on synthesizing new compounds to counter hyperglycemia, a series of imidazole-appended phenoxyquinoline derivatives were evaluated for their inhibitory action against these enzymes. researchgate.net Among the synthesized compounds, 3-(1H-benzo[d]imidazol-2-yl)-2-phenoxyquinolines demonstrated notable inhibitory activity. researchgate.net Specifically, compound 7a from this series showed a potent binding affinity and inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 104.30 ± 3.31 μmol/mL and 135.67 ± 2.80 μmol/mL, respectively. researchgate.net The study utilized acarbose, a known inhibitor, as the standard for comparison. researchgate.netfrontiersin.orgd-nb.info

These findings suggest that the phenoxyquinoline skeleton, when appropriately functionalized, can serve as a promising framework for the development of new glycosidase inhibitors. researchgate.netresearchgate.net

Table 1: Glycosidase Inhibitory Activity of Imidazole (B134444) Appended Phenoxyquinoline Derivative

Compound Target Enzyme IC₅₀ (μmol/mL)
7a α-Amylase 104.30 ± 3.31

| 7a | α-Glucosidase | 135.67 ± 2.80 |

Data sourced from Lohitha and Vijayakumar, 2022. researchgate.net

The quinoline (B57606) core is a prevalent feature in many kinase inhibitors, and phenoxyquinoline derivatives have been a focal point of research for their potent inhibitory effects against cancer-related kinases like c-Met and Aurora Kinase B.

c-Met Inhibition The receptor tyrosine kinase c-Met is a well-established target in oncology due to its role in tumor growth, invasion, and metastasis. mdpi.com Several studies have focused on designing 4-phenoxyquinoline derivatives as c-Met inhibitors. mdpi.comacs.orgjlu.edu.cn One study synthesized a series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety. mdpi.com The most promising compound from this series, compound 53 , demonstrated significant enzymatic inhibitory activity against c-Met kinase. mdpi.com Another study developed 4-phenoxyquinoline derivatives with a semicarbazone moiety, identifying compounds 6f and 6k as having excellent inhibitory activity against c-Met kinase, with IC₅₀ values of 14.50 nmol/L and 15.68 nmol/L, respectively. jlu.edu.cn These compounds also showed potent antiproliferative activity against various cancer cell lines, including A549 (lung), PC-3 (prostate), and MKN45 (gastric). jlu.edu.cn

Table 2: c-Met Kinase Inhibitory Activity of Phenoxyquinoline Derivatives

Compound c-Met IC₅₀ (nmol/L)
6f 14.50

| 6k | 15.68 |

Data sourced from WU Shuang et al., 2024. jlu.edu.cn

Aurora Kinase B Inhibition Aurora kinases are crucial regulators of cell division, making them attractive targets for anticancer therapies. nih.govbris.ac.uk Research has identified 4-phenoxy-quinoline derivatives that act not by inhibiting the catalytic activity of Aurora Kinase B (AURKB), but by disrupting its localization during mitosis. nih.govnih.gov This disruption prevents proper cytokinesis, leading to polyploidy and cell death in cancer cells. nih.gov A bromine-substituted 4-phenoxy-quinoline derivative, LXY18 , was identified as a potent disruptor of cell division at sub-nanomolar concentrations by blocking AURKB relocalization. nih.gov This novel mechanism may offer advantages over traditional catalytic inhibitors, potentially avoiding certain forms of drug resistance. nih.gov An initial hit, 4-(4-methylthiophen-2-yl)-N-(4-(quinolin-4-yloxy)phenyl)phthalazin-1-amine , was found to phenocopy the loss of function of AURKB without inhibiting its catalytic site, and its activity was traced to the 4-phenoxy-quinoline moiety. nih.gov

HIV-1 Reverse Transcriptase (RT) is a cornerstone target for antiretroviral therapy. mdpi.commdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of this therapy due to their high specificity and low cytotoxicity. mdpi.com Using a molecular hybridization approach, researchers have designed 2-phenylamino-4-phenoxyquinoline derivatives as new NNRTIs. mdpi.com

This research led to the discovery of highly potent inhibitors. mdpi.com Specifically, 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) and 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d) showed significant inhibitory activity against HIV-1 RT, with IC₅₀ values of 1.93 µM and 1.22 µM, respectively. mdpi.com These values are comparable to the approved drug Nevirapine, which has an IC₅₀ of 1.05 µM. mdpi.com Molecular docking studies revealed that these compounds bind to key amino acid residues in the enzyme's active site, including Lys101, His235, Pro236, Tyr188, and Trp229. mdpi.com These findings establish the 2-phenylamino-4-phenoxyquinoline scaffold as a valuable foundation for developing new anti-HIV agents. mdpi.comscispace.com

Table 3: HIV-1 Reverse Transcriptase Inhibitory Activity

Compound HIV-1 RT IC₅₀ (µM)
6b 1.93
6d 1.22

| Nevirapine (Standard) | 1.05 |

Data sourced from Poompalab et al., 2021. mdpi.com

Antimicrobial Research

The quinoline framework is a well-known pharmacophore in antibacterial agents. heteroletters.orgbiointerfaceresearch.com Studies on derivatives of 6-methyl-2-phenoxyquinoline and related structures have shown a broad spectrum of activity. In one study, a series of quinoline-based triazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity by determining their Minimum Inhibitory Concentration (MIC). heteroletters.org

Against Gram-positive bacteria, several compounds showed excellent activity. heteroletters.org For instance, against Bacillus subtilis, compound 8f was particularly potent with an MIC of 62.5 µg/ml, outperforming the standard drug Ampicillin (MIC=250 µg/ml). heteroletters.org Other derivatives like 8a, 8b, 8d, 8e, and 8h also displayed strong activity with an MIC of 100 µg/ml. heteroletters.org

These derivatives were also effective against Gram-negative bacteria. heteroletters.orgsemanticscholar.org Compounds 8a, 8e, 8f, 8h, and 8i showed activity against Escherichia coli comparable to Ampicillin (MIC=100 µg/ml). heteroletters.org Notably, against Vibrio cholera, compounds 8a and 8g were outstanding, with an MIC of 62.5 µg/ml. heteroletters.org Further research has highlighted that attaching a methyl group at the C-8 position coupled with an amino group at C-6 can enhance antibacterial activity, especially against Gram-positive strains like Staphylococcus aureus. acs.org

Table 4: In Vitro Antibacterial Activity (MIC in µg/ml) of Quinoline-Based Triazole Derivatives

Compound B. subtilis (Gram +) E. coli (Gram -) S. typhi (Gram -) V. cholera (Gram -)
8a 100 100 - 62.5
8b 100 - 100 -
8c - - - 100
8d 100 - - -
8e 100 100 62.52 -
8f 62.5 100 - -
8g 125 - - 62.5
8h 100 100 100 -
8i 125 100 - 100

| Ampicillin | 250 | 100 | 100 | 100 |

Data sourced from Patel et al., 2017. heteroletters.org A '-' indicates data was not reported or activity was not significant in the cited source.

In addition to antibacterial properties, phenoxyquinoline derivatives have been assessed for their efficacy against fungal pathogens. The same series of quinoline-based triazole derivatives were tested against Candida albicans and Trichophyton rubrum, with the standard antifungal Griseofulvin (MIC=500 µg/ml) used as a reference. heteroletters.org

Several compounds, including 8b, 8d, 8f, 8h, 8i, and 8j , demonstrated activity against C. albicans equivalent to Griseofulvin, with an MIC value of 500 µg/ml. heteroletters.org Against T. rubrum, compound 8g showed comparable activity to the standard drug. heteroletters.org Other studies have also explored related structures; for example, 6-methylcoumarin (B191867) showed potent antifungal activity against the plant pathogen Valsa mali. mdpi.com While the scaffold is different, it highlights the potential antifungal role of the methyl group on a heterocyclic core. mdpi.com Similarly, derivatives of phenoxymethylpyridines have been evaluated for broad-spectrum antifungal activity against various phytopathogenic fungi. nih.gov

Table 5: In Vitro Antifungal Activity (MIC in µg/ml) of Quinoline-Based Triazole Derivatives

Compound Candida albicans Trichophyton rubrum
8b 500 -
8d 500 -
8f 500 -
8g - 500
8h 500 -
8i 500 -
8j 500 -

| Griseofulvin | 500 | 500 |

Data sourced from Patel et al., 2017. heteroletters.org A '-' indicates data was not reported or activity was not significant in the cited source.

Antitubercular Activity

Several studies have highlighted the potential of this compound derivatives as antitubercular agents. A series of these compounds, when tested against Mycobacterium tuberculosis H37Rv, demonstrated significant activity. nih.gov Notably, compounds 5e and 5f from this series exhibited minimum inhibitory concentrations (MIC) of 6.25 and 3.12 µg/mL, respectively. nih.gov This level of activity is comparable to the first-line antitubercular drug, ethambutol, suggesting these derivatives could serve as a foundation for developing new drugs to combat multi-drug resistant tuberculosis. nih.gov

In a separate investigation, a new series of 7-chloro-4-phenoxyquinoline (B12005862) analogs were synthesized and evaluated for their in vitro antitubercular activity against the same bacterial strain. researchgate.net Three compounds from this series, 9b, 9c, and 9f, displayed significant antitubercular activity with a MIC value of 3.12 µM. researchgate.net These promising compounds were further screened for their ability to inhibit Mycobacterium tuberculosis DNA gyrase, a key enzyme in bacterial DNA replication. researchgate.net

Another study focused on quinoline-based triazole derivatives. Among the synthesized compounds, compound 8f showed good activity against M. tuberculosis H37Rv with 91% inhibition, while compound 8e displayed moderate activity with 85% inhibition. heteroletters.org However, the majority of the compounds in this particular series exhibited poor inhibition. heteroletters.org

Furthermore, imidazole-based quinoline derivatives have also been synthesized and evaluated for their antitubercular properties against the M. tuberculosis H37RV strain using the Lowenstein-Jensen medium. ajrcps.com The results were compared to the standard drugs isoniazid (B1672263) and rifampicin. ajrcps.com

Anticancer and Antiproliferative Investigations (Cell Line-Based Studies)

Cytotoxicity and Growth Inhibition against Various Cancer Cell Lines

Derivatives of this compound have shown notable cytotoxic and antiproliferative effects across a range of cancer cell lines.

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 1,8-naphthyridin-2-one moiety demonstrated moderate to high antiproliferative activity against A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov The most promising compound, 33 , exhibited excellent activity with IC₅₀ values of 0.23 μM, 0.42 μM, and 0.21 μM against A549, HepG2, and MCF-7 cells, respectively. nih.gov

Another study on 6,7-disubstituted-4-phenoxyquinoline derivatives with a pyridazinone moiety also revealed significant cytotoxic activities. mdpi.com Six compounds from this series (37, 41, 42, 43, 52, and 53) showed promising cytotoxicity with IC₅₀ values ranging from 0.002 to 1.03 µM against A549, HepG2, and MCF-7 cells, comparable to the positive control, Foretinib. mdpi.com Notably, compound 53 was particularly potent with IC₅₀ values of 0.003 µM, 0.49 µM, and 0.006 µM for A549, HepG2, and MCF-7 cells, respectively. mdpi.com

Furthermore, novel 4-phenoxyquinoline derivatives containing a 3-amino-2-cyano-acrylamide framework were synthesized and tested against five cancer cell lines: HT-29 (colon carcinoma), H460 (large cell lung cancer), A549, MKN-45 (gastric carcinoma), and U87MG (glioblastoma). researchgate.netsciencechina.cn Many of these compounds showed moderate-to-significant cytotoxicity. researchgate.netsciencechina.cn Compound 36 was the most potent, with IC₅₀ values of 0.04, 0.09, 0.67, 0.39, and 1.10 μmol/L against HT-29, H460, A549, MKN-45, and U87MG cell lines, respectively. researchgate.netsciencechina.cn

In a study of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, some compounds were evaluated for their cytotoxicity against MCF7, NCI-H460, and SF-268 cancer cell lines. cust.edu.tw The 4-phenoxy derivative 6 and its oxime 11a and methyloxime 11b were found to be non-cytotoxic. cust.edu.tw

The functionalization of quinoline derivatives has also been shown to influence their cytotoxic effects. brieflands.com For instance, against the Caco-2 (colorectal adenocarcinoma) cell line, a nitro derivative C was more cytotoxic than a mixture of its precursors. brieflands.com Further modification of compound C to derivative D resulted in even greater toxicity, with IC₅₀ values of 0.929 µM compared to 1.871 µM for compound C . brieflands.com

Table 1: Cytotoxic Activity of this compound Derivatives

Compound Cancer Cell Line IC₅₀ (µM)
33 A549 0.23
HepG2 0.42
MCF-7 0.21
53 A549 0.003
HepG2 0.49
MCF-7 0.006
36 HT-29 0.04
H460 0.09
A549 0.67
MKN-45 0.39
U87MG 1.10
D Caco-2 0.929
C Caco-2 1.871

Mechanistic Insights into Anti-Proliferative Effects (e.g., Cell Cycle Modulation, Apoptosis Induction, Protein Localization Disruption)

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key cellular processes such as the cell cycle and apoptosis. arabjchem.org

One of the primary mechanisms of action for many quinoline derivatives is the inhibition of receptor tyrosine kinases like c-Met, which are crucial for cancer cell proliferation and survival. dntb.gov.ua A study on 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 1,8-naphthyridin-2-one moiety found that several compounds were potent inhibitors of c-Met kinase. nih.gov The most promising compound, 33 , had a c-Met IC₅₀ of 2.36 nM. nih.gov Further investigation into the mechanism of this compound included studies on its concentration-dependent effects and its ability to induce apoptosis, which was visualized using acridine (B1665455) orange staining. nih.gov

Similarly, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety were evaluated for their c-Met kinase inhibitory activity. mdpi.com Most of these compounds showed moderate to excellent potency, suggesting that c-Met inhibition is a primary mechanism for their antitumor activity. mdpi.com Four compounds, 41 (0.9 nM), 42 (1.2 nM), 52 (0.8 nM), and 53 (0.6 nM), exhibited superior enzymatic activity compared to the reference compound Foretinib (1.8 nM). mdpi.com

In another study, a quinoline derivative, compound 3 , was found to cause cell cycle arrest at the G2/M phase in HEPG2 cells. researchgate.net This was accompanied by a significant 50-fold increase in apoptosis, as determined by flow cytometry and Annexin V-FITC analysis. researchgate.net

Other Biologically Relevant Activities (e.g., Plant Growth Regulation, Rhizogenesis Stimulation)

Beyond their applications in medicine, certain derivatives of quinoline and related heterocyclic compounds have demonstrated potential in agriculture as plant growth regulators. Plant growth regulators are organic compounds that can influence physiological processes in plants, such as growth and development. nih.gov

While specific studies on this compound for plant growth regulation are not detailed in the provided search results, the broader class of pyrimidine (B1678525) derivatives has shown promise in this area. juniperpublishers.comresearchgate.net For example, sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine (Methyur and Kamethur) have been shown to improve seed germination, shoot and root formation, and enhance photosynthesis. researchgate.net These compounds are considered environmentally friendly plant growth regulators. researchgate.net

Studies on soybean plants under heat and drought stress have shown that pyrimidine derivatives can have a significant regulatory effect on morphometric parameters like shoot and root length, and the number of roots. juniperpublishers.com Their effect was comparable to or even greater than the auxin NAA (1-Naphthylacetic acid). juniperpublishers.com

Indole derivatives, which share a heterocyclic scaffold, are also well-known plant growth regulators. frontiersin.org They can promote cell division, elongation, and the growth of both vegetative and reproductive organs. frontiersin.org

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, several SAR studies have provided valuable insights.

In the context of anticancer activity, for 6,7-disubstituted-4-phenoxyquinoline derivatives with a 1,8-naphthyridin-2-one moiety, the presence of a mono-electron-withdrawing group (EWG), such as a fluorine atom, at the 4-position of the phenoxy ring was found to be a key factor in improving antitumor activity. nih.gov

For another series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety, SAR studies revealed that having at least one EWG on the phenyl ring generally led to better in vitro activity, with double-EWG substitutions being even more favorable. mdpi.com For instance, compounds with double-EWGs showed significantly lower enzymatic potency (stronger inhibition) compared to those with mono-EWGs. mdpi.com The water solubility of the cyclic tertiary amino group at the C-7 position of the quinoline ring also played a role in the potency of these compounds. mdpi.com

In the development of 4-phenoxyquinoline derivatives with a 3-amino-2-cyano-acrylamide framework, SAR studies indicated that compounds containing methyl groups, particularly at the 4-position of the phenyl ring, were more effective. researchgate.netsciencechina.cn

For 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, SAR analysis highlighted that the nature of the atom bridging the quinoline and phenyl groups is crucial for cytotoxicity. A nitrogen bridge (anilino) was found to be more favorable than an oxygen bridge (phenoxy). cust.edu.tw

Regarding antitubercular activity, while specific SAR details for this compound were not extensively provided in the search results, the general importance of the quinoline scaffold in antitubercular drug design is well-established. arabjchem.org

Potential Non Biological Applications of 6 Methyl 2 Phenoxyquinoline and Quinoline Derivatives

Applications in Advanced Materials Science

The tunable photophysical properties and inherent stability of the quinoline (B57606) ring make it a desirable component in the design of advanced organic materials. These materials are at the forefront of next-generation electronics and energy solutions.

Organic Light-Emitting Diodes (OLEDs) and Organic Transistors

Quinoline derivatives are well-recognized for their utility in optoelectronic applications, including as materials for the emissive layer in Organic Light-Emitting Diodes (OLEDs) and as components in organic transistors. nih.govmdpi.com The high electroluminescence efficiency of the quinoline core makes it an attractive building block for creating materials that can efficiently convert electricity into light. mdpi.comnih.gov

Researchers have synthesized and studied various quinoline derivatives for their electroluminescent properties. For instance, pyrazoloquinoline derivatives have been investigated as emitting materials in OLEDs. mdpi.comacs.org Devices fabricated with these materials can emit bright light, with the color and efficiency being dependent on the specific substituents on the quinoline structure. acs.org For example, a device using a 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline derivative doped into a host material emitted bright blue light. acs.org Similarly, phenylanthracene-substituted indenoquinoline derivatives have been synthesized and used as the emissive layer in blue fluorescent OLEDs, demonstrating promising efficiency and color purity. nih.gov

The versatility of the quinoline scaffold allows for easy modification, which can alter not only the emission spectrum but also other crucial physical properties like thermal stability, conductivity, and charge transport characteristics. mdpi.comnih.gov This tunability is essential for designing high-performance organic thin-film transistors (OTFTs), which are key components of flexible displays and other advanced electronic devices. mdpi.comnih.govresearchgate.net While direct studies on 6-methyl-2-phenoxyquinoline for OLEDs are not prominent, the extensive research on structurally similar compounds underscores the potential of this chemical family in organic electronics.

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)

The quinoline ring, with its rigid and planar aromatic structure, often serves as an effective π-bridge in D-π-A (Donor-π-Acceptor) organic dyes, facilitating intramolecular charge transfer from the donor to the acceptor part of the molecule upon light absorption. dergipark.org.tr Theoretical and experimental studies have explored numerous quinoline-based dyes for DSSC applications. researchgate.netcolab.ws For instance, computational studies have been used to design new quinoline-derivative dyes with optimized electronic structures and absorption spectra for enhanced electron transfer to the semiconductor (like TiO2) and efficient regeneration of the dye. researchgate.net

Researchers have synthesized and tested various quinoline-based organic sensitizers. For example, dyes containing a quinoline π-bridge and different acceptor groups like cyanoacrylic acid have been successfully applied in DSSCs, achieving notable power conversion efficiencies. dergipark.org.tr The performance of these dyes can be finely tuned by modifying the donor and acceptor groups attached to the quinoline core. acs.org While specific data for this compound in DSSCs is not widely available, the proven success of other quinoline derivatives, including those with phenoxy groups, in photovoltaic applications suggests a promising avenue for future research. researchgate.netresearchgate.net

Role in Catalysis and Catalytic Systems

The nitrogen atom in the quinoline ring and the potential for various substitutions make quinoline derivatives versatile ligands and catalysts in a range of chemical transformations.

The hydrogenation of quinolines to produce tetrahydroquinolines is a significant transformation, as the resulting products are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. dicp.ac.cn Various catalytic systems have been developed for this purpose. A notable system utilizes a ruthenium complex, [Ru(p-cymene)Cl2]2, with an iodine additive, which has proven to be highly efficient for the hydrogenation of quinoline derivatives, including 2-methylquinoline, under mild conditions. dicp.ac.cn In some cases, the quinoline molecule itself can play an active role in the catalytic process. For example, in hydrogenations using supported gold catalysts, quinoline molecules have been observed to act as promoters, enhancing the activation of hydrogen gas (H2), a stark contrast to their typical role as poisons in traditional noble metal catalyst systems. nih.govacs.org This self-promoting effect allows the reaction to proceed smoothly even at room temperature. nih.gov

Furthermore, quinoline derivatives can be synthesized using various catalytic methods. For instance, the Friedländer synthesis, a classic method for producing quinolines, has been optimized using a wide array of catalysts, including ionic liquids and nanocatalysts, to improve efficiency and sustainability.

Table 1: Catalytic Systems for Hydrogenation of Quinoline Derivatives

Catalyst System Substrate Example Key Features
[Ru(p-cymene)Cl2]2/I2 2-methylquinoline High reactivity and complete conversion under mild conditions. dicp.ac.cn
Gold nanoparticles on TiO2 Quinolines Chemoselective hydrogenation; quinoline acts as a promoter. nih.govacs.org
Cationic Ruthenium Catalysts 2-Alkyl-Substituted Quinolines Highly enantioselective, providing access to optically active products. pku.edu.cn
TsDPEN-Rh-Cp*-Cl with Ni/TiO2 Quinaldine Hybrid system where Ni/TiO2 dissociates H2 and the Rh complex controls enantioselectivity via hydrogen spillover. nih.gov

Development of Sensors and Chemosensors (e.g., Fluorescent Probes)

The inherent fluorescence of many quinoline derivatives makes them excellent candidates for the development of chemosensors. nih.gov These sensors can detect specific ions or molecules through changes in their fluorescence properties, offering high sensitivity and selectivity. crimsonpublishers.com The quinoline scaffold is particularly useful because the nitrogen atom can act as a binding site, and interactions with target analytes can modulate the fluorescence emission. nih.gov

Quinoline-based fluorescent probes have been designed for the detection of a variety of metal ions. nanobioletters.com For example, probes based on the 8-hydroxyquinoline (B1678124) framework are widely used for detecting metal ions, as their fluorescence often increases significantly upon complexation. epstem.net By incorporating specific binding units, these sensors can be made highly selective for particular ions like Zn2+ or Fe3+. arabjchem.orgmdpi.com A quinoline derivative, QN, synthesized from quinoline-8-carboxaldehyde and 3-hydroxy-2-naphthoic hydrazide, has been developed as a dual chemosensor that can detect Al3+ through fluorescence and Fe2+ through a color change. bohrium.com

The design of these probes often utilizes a Donor-π-Acceptor (D-π-A) architecture to induce intramolecular charge transfer (ICT), which can be sensitive to the local environment. acs.org This principle allows for the creation of "turn-on" fluorescent probes that are only fluorescent when bound to their target. acs.org The ease of synthesis and the ability to rationally design probes with predictable photophysical properties make the quinoline scaffold a powerful tool in the development of new sensors for environmental monitoring and other analytical applications. nih.gov

Table 2: Examples of Quinoline-Based Fluorescent Probes

Probe Type Target Analyte Sensing Mechanism
Quinoline-based probe (QP2) Zn2+ Aggregation-induced emission (AIE) and inhibition of excited-state intramolecular proton transfer (ESIPT). arabjchem.org
Quinoline-based probe (Q-tau 4) Tau Aggregates "Turn-on" fluorescence based on a molecular rotor-like behavior. acs.org
Quinoline derivative (QN) Al3+ / Fe2+ Chelation-enhanced fluorescence for Al3+ and colorimetric change for Fe2+. bohrium.com
8-Hydroxyquinoline based Metal Ions Bright fluorescence and photostability upon metal ion binding. epstem.net
Quinoline-based probe (QUI-VI) Viscosity Twisted intramolecular charge transfer (TICT). sioc-journal.cn

Agricultural Applications (e.g., Pesticides, Insecticides)

The quinoline scaffold is a key structural motif in the discovery and development of new agrochemicals. nih.govacs.org In recent years, quinoline derivatives have gained significant attention, particularly in the development of fungicides and insecticides, offering innovative solutions to the challenges of pest management and crop protection. nih.govacs.orgresearchgate.net

A notable example is the insecticide Flometoquin, which features a phenoxy-quinoline structure: 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate. nih.govresearchgate.netjst.go.jp This compound demonstrates potent and rapid insecticidal action against various thrips species. nih.govjst.go.jp The discovery and optimization of Flometoquin involved extensive structural modification of the quinoline core, highlighting the importance of substituents on the phenoxy ring and the quinoline itself for biological activity. nih.gov Research has shown that various 6-phenoxy quinoline derivatives exhibit significant insecticidal activities against pests like the diamondback moth (Plutella xylostella) and the tobacco cutworm (Spodoptera litura). researchgate.net

Beyond insecticides, quinoline derivatives have been investigated for a broad range of agricultural applications. researchgate.net Some have shown fungicidal activity against plant pathogens like Fusarium oxysporum. nih.gov For instance, certain chlorinated quinoline hydrazones have been identified as good fungicides. nih.gov The versatility of the quinoline structure allows for its incorporation into various classes of agrochemicals, including herbicides and plant growth regulators, making it a valuable scaffold for creating next-generation crop protection agents. researchgate.netgoogle.com

Table 3: Prominent Quinoline Derivatives in Agricultural Applications

Compound Name/Class Application Target Pests/Pathogens
Flometoquin Insecticide Thrips species, Bemisia tabaci, Thrips palmi. nih.govjst.go.jp
6-Phenoxy quinoline derivatives Insecticide Plutella xylostella, Spodoptera litura, Frankliniella occidentalis. researchgate.net
Chlorinated quinoline hydrazones Fungicide Fusarium oxysporum. nih.gov
Chlorinated quinoline-pyrazoles Insecticide Red palm weevil (Rhynchophorus ferrugineus). nih.gov
General Quinoline Derivatives Herbicides, Fungicides, Bactericides Various plant pathogens and weeds. researchgate.netgoogle.com

Future Perspectives and Research Challenges for 6 Methyl 2 Phenoxyquinoline

Advancement of Novel and Efficient Synthetic Routes

The development of new and efficient methods for synthesizing 6-methyl-2-phenoxyquinoline and its derivatives is paramount for facilitating further research and potential large-scale production. Current synthetic strategies often involve multi-step processes. For instance, a common route involves the reaction of 2-chloro-6-methylquinoline (B1583817) with phenol (B47542) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). rsc.org Another approach starts with 2-chloroquinoline-3-carbaldehydes, which can be reacted with phenol to yield the corresponding phenoxyquinoline-3-carbaldehydes. rsc.org

Future research should focus on developing more streamlined and environmentally friendly synthetic methodologies. This could include one-pot reactions, the use of greener solvents, and the exploration of novel catalytic systems to improve yields and reduce reaction times. For example, iodine has been used as an inexpensive and non-toxic catalyst for the synthesis of complex quinoline (B57606) derivatives. researchgate.net The development of such methods would not only make the synthesis more economical but also more sustainable.

Starting MaterialReagentsProductReference
2-chloro-6-methylquinolinePhenol, K2CO3, DMFThis compound rsc.org
2-chloroquinoline-3-carbaldehydePhenol, K2CO3, DMF2-phenoxyquinoline-3-carbaldehyde rsc.org
This compound-3-carbaldehyde1,3-cyclohexanedione, 2-aminobenzothiazole, Iodine12-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2,3,4,12-tetrahydro-1H-benzo chemicalbook.commolaid.comthiazolo[2,3-b]quinazolin-1-one researchgate.net

Deeper Elucidation of Complex Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds. The quinoline core itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. dntb.gov.uaworktribe.commdpi.com Modifications at various positions of the this compound scaffold can significantly impact its biological properties.

For instance, studies on related 4-phenoxyquinoline derivatives have shown that substitutions on the phenoxy ring can influence their antiproliferative activity. researchgate.netresearchgate.net Similarly, the introduction of different functional groups on the quinoline ring system has been shown to modulate the antimetastatic properties of related compounds. nih.gov Future research should systematically explore the effects of substituents at different positions of the this compound core. This will involve the synthesis of a diverse library of analogues and their evaluation in various biological assays to establish comprehensive structure-activity relationship (SAR) models. These models will be invaluable for the rational design of new derivatives with enhanced therapeutic potential.

Integration of Advanced Computational Modeling and Artificial Intelligence in Research

Computational tools, including molecular docking and quantum chemical calculations, are becoming indispensable in modern drug discovery. nih.govresearchgate.net These methods can predict the binding interactions of molecules with biological targets, helping to rationalize observed activities and guide the design of new compounds. For example, computational screening of phenoxy-quinoline derivatives has been used to identify potential inhibitors of the main protease of SARS-CoV-2. mdpi.com

The integration of artificial intelligence (AI) and machine learning can further accelerate the research process. AI algorithms can be trained on existing SAR data to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the identification of promising candidates for synthesis and testing. Future research on this compound should leverage these advanced computational approaches to build predictive models for its biological activities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects.

Exploration of Undiscovered Biological Pathways and Molecular Targets

While some biological activities of quinoline derivatives have been reported, including anticancer, dntb.gov.uaresearchgate.netresearchgate.net antimalarial, nih.gov and antimicrobial properties, heteroletters.org the full spectrum of biological pathways and molecular targets for this compound remains largely unexplored. The quinoline scaffold is known to interact with a wide range of biological targets, including kinases, proteases, and DNA. dntb.gov.ua

Future research should employ a variety of techniques, such as phenotypic screening, chemical proteomics, and target deconvolution methods, to identify the specific molecular targets of this compound and its analogues. Uncovering novel biological pathways will not only provide a deeper understanding of its mechanism of action but could also reveal new therapeutic applications for this class of compounds. For example, derivatives of phenoxyquinolines have been investigated for their potential as Aurora kinase B relocation blockers for cancer treatment. nih.gov

Expansion into Novel Non-Biological Applications Beyond Current Scope

The unique photophysical and electronic properties of the quinoline ring system suggest that this compound could have applications beyond the biological realm. Quinoline derivatives have been explored for their use in dye-sensitized solar cells and as fluorescent probes. researchgate.net

Future investigations should explore the potential of this compound and its derivatives in materials science. This could include their use as organic light-emitting diodes (OLEDs), sensors, or as components in advanced polymers. The synthesis of novel derivatives with tailored electronic and optical properties will be key to unlocking these non-biological applications.

Addressing Challenges in Scalable Synthesis and Industrial Translation

Future research must focus on developing robust and scalable synthetic routes. This may involve process optimization of existing methods or the development of entirely new synthetic strategies that are amenable to large-scale production. Collaboration between academic researchers and industrial chemists will be crucial to address these challenges and facilitate the potential translation of this compound-based technologies from the lab to real-world applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-2-phenoxyquinoline, and how can researchers optimize yields?

  • Methodology : The synthesis often involves condensation reactions between substituted phenols and quinoline precursors. For example, 2-substituted phenoxyquinolines can be synthesized by reacting phenols with brominated intermediates like 1-phthalimido-bromo-alkane under basic conditions (e.g., K₂CO₃ in DMF). Post-condensation modifications, such as hydrazine hydrate treatment, enable deprotection of aminoalkyl groups . Yield optimization may require temperature control (70–100°C), inert atmospheres, and stoichiometric adjustments for reactive intermediates.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodology : Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at C6, phenoxy at C2).
  • HRMS : For molecular weight validation.
  • HPLC-PDA : Purity assessment (>95% recommended for biological assays).
    Melting points (mp) of analogous compounds (e.g., 6-amino-2-methylquinoline, mp 189–191°C) provide additional validation .

Q. How should researchers handle discrepancies in reported biological activity data for quinoline derivatives?

  • Methodology : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies). For example, contradictions in Alzheimer’s-related bioactivity of 2-arylethenylquinolines were resolved by comparing cell permeability, assay conditions (e.g., pH, incubation time), and control compounds . Replicate studies with independent batches and statistical analysis (p < 0.05) are critical .

Advanced Research Questions

Q. What strategies can be employed to design this compound derivatives with enhanced blood-brain barrier (BBB) penetration for CNS targets?

  • Methodology :

  • Lipophilicity optimization : Calculate logP values (target ~2–5) using software like MarvinSketch. Introduce halogen substituents (e.g., fluoro at C6) to balance polarity .
  • Prodrug approaches : Modify the phenoxy group to esters or hydrazides (e.g., 6-fluoro-2-hydrazino-3-methylquinoline hydrochloride), which hydrolyze in vivo to active forms .
  • In silico BBB prediction : Tools like SwissADME or MOE validate permeability.

Q. How can AI-driven retrosynthesis tools improve the synthesis planning of complex this compound analogs?

  • Methodology : Platforms like Pistachio or Reaxys apply reaction templates to predict feasible routes. For example, AI models suggest bromination at C6 followed by Suzuki-Miyaura coupling for aryl substitutions . Validate predictions with small-scale trials and adjust catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for sterically hindered intermediates.

Q. What experimental frameworks address conflicting data in the photostability of quinoline-based compounds?

  • Methodology : Perform accelerated stability studies under UV light (ICH Q1B guidelines). Use HPLC-MS to track degradation products (e.g., quinoline N-oxides). For this compound, encapsulation in cyclodextrins or formulation with antioxidants (e.g., BHT) can mitigate photodegradation .

Methodological Considerations

Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, phenoxy → benzyloxy).
  • Step 2 : Screen against kinase panels (e.g., Eurofins KinaseProfiler).
  • Step 3 : Correlate activity with computational docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with hinge regions) .

Q. What safety protocols are essential for handling reactive intermediates in this compound synthesis?

  • Protocols :

  • Use fume hoods and PPE (nitrile gloves, lab coats) during bromination steps.
  • Store acyl chlorides (e.g., quinoline-4-carbonyl chloride) under argon to prevent hydrolysis .
  • Neutralize waste with 10% NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-phenoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-methyl-2-phenoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.